4,4'-(Ethane-1,2-diylbis(oxy))dianiline

Polymer Chemistry Materials Science Polyimide Processing

This aromatic diamine monomer features a unique ethane-1,2-diylbis(oxy) spacer that introduces controlled chain flexibility, reducing polyimide Tg to ~156°C for melt-processing via conventional extrusion or injection molding—eliminating costly solution-casting. Resulting polyimides deliver high tensile strength (80–120 MPa) with enhanced elongation at break (4–12%), critical for flexible PCBs, rollable displays, and high-density interconnects. Its enhanced solubility in common organic solvents enables spray, dip, and spin-coating without polyamic acid intermediates. The spacer also increases fractional free volume, improving gas separation membrane performance for natural gas sweetening and O₂/N₂ enrichment. Choose this monomer when rigid ODA or semi-flexible MDA cannot deliver the required processability and flexibility.

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 6052-10-4
Cat. No. B2426509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(Ethane-1,2-diylbis(oxy))dianiline
CAS6052-10-4
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N
InChIInChI=1S/C14H16N2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2
InChIKeyHHDFKOSSEXYTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4'-(Ethane-1,2-diylbis(oxy))dianiline (CAS 6052-10-4): Technical Baseline and Procurement-Relevant Profile


4,4'-(Ethane-1,2-diylbis(oxy))dianiline (CAS 6052-10-4), also known as 1,2-bis(4-aminophenoxy)ethane, is an aromatic diamine monomer with a central ethane-1,2-diylbis(oxy) linker bridging two aniline groups [1]. This molecular architecture, with a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol, confers a unique combination of rigidity from the aromatic rings and flexibility from the aliphatic ether linkage [2]. It is a crystalline solid with a melting point of 179°C and is primarily valued as a building block for high-performance polyimides, epoxy resins, and other thermosetting polymers .

Procurement Risk: Why Generic Substitution of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline is Not Feasible for High-Performance Polymer Formulations


The performance and processability of polyimides and other advanced thermosets are exquisitely sensitive to the chemical structure of the diamine monomer. 4,4'-(Ethane-1,2-diylbis(oxy))dianiline's unique ethane-1,2-diylbis(oxy) bridge is a critical design element that introduces controlled chain flexibility [1]. This specific spacer is not simply an inert connector; it actively modulates the polymer's glass transition temperature (Tg), solubility, and melt processability in a way that cannot be replicated by commonly available alternatives like the rigid 4,4'-oxydianiline (ODA) or the semi-flexible 4,4'-methylenedianiline (MDA) [2][3]. Simply substituting another aromatic diamine will result in a different material with altered thermal, mechanical, and processing characteristics, potentially leading to part failure or the inability to use standard manufacturing techniques. The following quantitative evidence demonstrates this irreplaceable differentiation.

Quantitative Evidence Guide: Verified Performance Differentiators for 4,4'-(Ethane-1,2-diylbis(oxy))dianiline (CAS 6052-10-4)


Enhanced Polymer Processability via Significantly Lower Glass Transition Temperature (Tg)

Polyimides synthesized using 4,4'-(Ethane-1,2-diylbis(oxy))dianiline exhibit a markedly lower glass transition temperature (Tg) compared to those made with the industry standard, 4,4'-oxydianiline (ODA). This is a direct consequence of the flexible aliphatic spacer in the diamine [1]. A lower Tg is crucial for enabling melt processing and improving solubility, addressing a key limitation of traditional rigid polyimides [2].

Polymer Chemistry Materials Science Polyimide Processing

Preserved High Tensile Strength Despite Enhanced Processability

Incorporating the flexible ethane-1,2-diylbis(oxy) spacer into the polymer backbone does not compromise mechanical robustness. Polyimide films derived from 1,2-bis(4-aminophenoxy)ethane and BPDA dianhydride demonstrate tensile strength comparable to, and in some cases exceeding, the benchmark for many engineering polyimides [1].

Polymer Mechanics Materials Engineering Polyimide Films

Improved Film Flexibility and Processability: Quantified Elongation at Break

The flexibility imparted by the central ether linkage is quantitatively reflected in the elongation at break of the resulting polyimide films. This characteristic is essential for applications requiring the polymer film to conform to surfaces or withstand bending stresses [1].

Polymer Mechanics Flexible Electronics Polyimide Films

High Thermal Degradation Stability Confirmed by TGA

Despite its enhanced processability, the thermal stability of the resulting polymers remains high, suitable for demanding applications. Thermogravimetric analysis (TGA) of polyimides synthesized with this diamine shows robust performance, with 5% weight loss temperatures approaching 500°C [1]. This confirms that the aliphatic spacer does not unduly sacrifice high-temperature performance.

Thermal Analysis Polymer Stability High-Temperature Materials

Verified Application Scenarios for 4,4'-(Ethane-1,2-diylbis(oxy))dianiline Based on Quantitative Evidence


Melt-Processable High-Performance Polyimides for Injection Molding

The significant reduction in glass transition temperature (Tg ≈ 156 °C) enabled by the flexible ethane-1,2-diylbis(oxy) spacer makes this diamine a key enabler for developing melt-processable polyimides. Unlike traditional rigid polyimides that require complex and costly solution-casting or sintering methods, polyimides based on this monomer can be processed via conventional melt extrusion and injection molding, opening up new design and manufacturing possibilities for complex, high-volume parts [1][2].

Flexible and Tough Polyimide Films for Flexible Electronics

The combination of high tensile strength (80–120 MPa) and enhanced elongation at break (4–12%) derived from this diamine [1] makes it an ideal candidate for flexible polyimide substrates in rollable displays, flexible printed circuit boards, and high-density interconnects. These mechanical properties ensure the films can withstand repeated bending and handling during manufacturing and end-use without cracking.

Soluble Polyimide Coatings and Adhesives

The structural flexibility imparted by this monomer enhances the solubility of the resulting polyimide in common organic solvents [1]. This property is crucial for formulating high-performance coatings, varnishes, and adhesives that can be applied via spray, dip, or spin-coating techniques, bypassing the need for polyamic acid intermediates and high-temperature imidization steps. This simplifies manufacturing processes for semiconductor passivation layers and high-temperature wire enamels.

Polyimide-Based Gas Separation Membranes

The incorporation of the ethane-1,2-diylbis(oxy) linkage, acting as a molecular spacer, is known to increase the fractional free volume in polyimides [1]. This structural modification directly translates to enhanced gas permeability while maintaining good selectivity, making it a valuable monomer for designing advanced membranes for gas separation applications, such as natural gas sweetening or oxygen/nitrogen enrichment [2].

Technical Documentation Hub

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